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Compound of Interest

Compound Name: 3,3-Dimethylindolin-2-one

Cat. No.: B045635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and

materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for

data acquisition.

Spectroscopic Data Summary
The empirical formula for 3,3-Dimethylindolin-2-one is C₁₀H₁₁NO, with a molecular weight of

161.20 g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit experimental spectra for 3,3-Dimethylindolin-2-one are not widely published,

data for structurally related compounds allows for the prediction of its ¹H and ¹³C NMR spectral

characteristics. The indolin-2-one core and the gem-dimethyl groups at the C3 position will give

rise to distinct signals.

¹H NMR (Proton NMR)

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the

aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic
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environments, they will likely present as a complex multiplet or as distinct doublets and

triplets.

N-H Proton (1H): The proton attached to the nitrogen atom is expected to be a broad singlet,

the chemical shift of which can be highly dependent on the solvent and concentration.

Methyl Protons (6H): The six protons of the two methyl groups at the C3 position are

equivalent and will appear as a sharp singlet, likely in the upfield region around δ 1.3 ppm.

¹³C NMR (Carbon-13 NMR)

Based on spectral data from similar structures, the following chemical shifts can be anticipated.

[2][3]

Carbon Atom
Predicted Chemical Shift

(ppm)
Notes

Carbonyl (C=O) ~180
The lactam carbonyl carbon is

significantly deshielded.

Aromatic C-N ~140

Quaternary carbon of the

benzene ring attached to

nitrogen.

Aromatic C-C(CH₃)₂ ~128

Quaternary carbon of the

benzene ring attached to the

C3 carbon.

Aromatic CH 122-128
Aromatic carbons with

attached protons.

Quaternary C(CH₃)₂ ~45
The sp³ hybridized carbon

bearing the two methyl groups.

Methyl (CH₃) ~25
The two equivalent methyl

carbons.

Infrared (IR) Spectroscopy
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The FTIR spectrum of 3,3-Dimethylindolin-2-one, typically recorded as a KBr pellet, will

exhibit characteristic absorption bands corresponding to its functional groups.[1][4]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3200 N-H Stretch Amide N-H

~3100-3000 C-H Stretch Aromatic C-H

~2970-2870 C-H Stretch Aliphatic C-H (methyl)

~1710 C=O Stretch Lactam Carbonyl

~1610 C=C Stretch Aromatic Ring

~1470 C-H Bend Methyl

~750 C-H Bend Ortho-disubstituted benzene

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 3,3-Dimethylindolin-2-one yields a distinct

fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 161, consistent with its

molecular weight.[1][5]

m/z Proposed Fragment Notes

161 [C₁₀H₁₁NO]⁺ Molecular Ion (M⁺)

146 [M - CH₃]⁺ Loss of a methyl radical

128 [M - CH₃ - H₂O]⁺
Subsequent loss of water from

the m/z 146 fragment

118 [C₈H₈N]⁺ Further fragmentation

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3,3-Dimethylindolin-2-one in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 3,3-Dimethylindolin-2-one with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

FTIR Spectrum Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

Prepare a dilute solution of 3,3-Dimethylindolin-2-one in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

GC-MS Analysis:

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

Column: A nonpolar capillary column (e.g., HP-5MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b045635?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/313100
https://www.benchchem.com/product/b045635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carrier gas: Helium at a constant flow rate.

Injector temperature: 250 °C.

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass analyzer: Quadrupole or ion trap.

Scan range: m/z 40-400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,3-Dimethylindolin-2-one.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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